3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride

Description

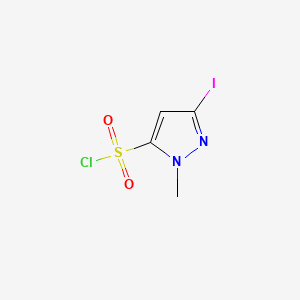

3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a halogenated pyrazole derivative characterized by a sulfonyl chloride group at position 5 and an iodine substituent at position 2. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitutions, and the iodine atom, which may confer unique electronic or steric properties.

Properties

IUPAC Name |

5-iodo-2-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClIN2O2S/c1-8-4(11(5,9)10)2-3(6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOHHYCEAIBUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClIN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the iodination of 1-methyl-1H-pyrazole followed by sulfonylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like triethylamine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or THF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products

Substitution: Formation of 3-substituted-1-methyl-1H-pyrazole-5-sulfonyl derivatives.

Reduction: Formation of sulfonamides or thiols.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with antimicrobial, antifungal, or anticancer properties.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

A. 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6)

- Structure : Differs in the position of the sulfonyl chloride group (position 3 vs. 5) and lacks the iodine substituent.

- Physical Properties : Melting point = 36–39°C; molecular weight = 180.61 g/mol.

- Reactivity : The sulfonyl chloride group enables nucleophilic substitutions (e.g., forming sulfonamides), but the absence of iodine reduces steric hindrance and molecular weight compared to the target compound.

- Applications : Widely used as a reagent in organic synthesis; commercially available (Kanto Reagents Catalog) .

B. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a trifluoromethyl group (electron-withdrawing) and a chlorophenylsulfanyl substituent instead of iodine and sulfonyl chloride.

- Reactivity : The sulfanyl group (S–) may participate in oxidation reactions, while the aldehyde group enables condensations. The trifluoromethyl group deactivates the pyrazole ring, reducing electrophilic substitution rates compared to the target compound.

- Applications : Likely used in heterocyclic chemistry for constructing complex scaffolds .

Physicochemical Properties

| Property | 3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | ~297.53 (estimated) | 180.61 | ~325.74 (estimated) |

| Key Substituents | I (position 3), SO₂Cl (position 5) | SO₂Cl (position 3) | CF₃ (position 3), Cl–Ph–S– (position 5), CHO (position 4) |

| Reactivity | High (SO₂Cl as leaving group; I for radio-labeling) | Moderate (SO₂Cl without steric hindrance) | Moderate (aldehyde for condensations; sulfanyl for oxidation) |

| Stability | Likely moisture-sensitive (SO₂Cl group) | Stable at low temperatures (mp 36–39°C) | Depends on substituents (CF₃ enhances stability) |

Biological Activity

3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Structure and Composition

3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride has the following molecular formula: CHClI NOS. The presence of both an iodine atom and a sulfonyl chloride group makes it a unique entity in organic synthesis.

Synthesis Methods

The synthesis typically involves:

- Iodination : Iodination of 1-methyl-1H-pyrazole using iodine and an oxidizing agent such as hydrogen peroxide.

- Sulfonylation : Reaction with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.

The biological activity of 3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride is primarily attributed to its ability to act as an enzyme inhibitor or receptor ligand. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent bond formation and subsequent inhibition of biological activity.

Applications in Research

This compound has been utilized in various biological studies, particularly in:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, contributing to its application in drug discovery.

- Receptor Ligands : Its ability to interact with specific receptors makes it valuable for studying receptor-mediated pathways .

Case Studies

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to exhibit significant COX-2 inhibitory activity, with IC values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects compared to standard treatments like diclofenac .

Table 1: Biological Activity Comparison

| Compound | IC (μM) | Activity Type |

|---|---|---|

| 3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride | TBD | Enzyme Inhibitor |

| Diclofenac | 54.65 | Anti-inflammatory |

| Other Pyrazole Derivatives | 0.02 - 0.04 | COX-2 Inhibitors |

Similar Compounds

The compound can be compared with other pyrazole derivatives that exhibit similar biological activities:

- 3-Bromo-1-methyl-1H-pyrazole : Similar structure but with a bromine atom instead of iodine.

- 4-Iodo-1-methyl-1H-pyrazole : Iodine atom positioned at the 4th position.

Uniqueness

The combination of the iodine atom and sulfonyl chloride group provides distinct reactivity that is not present in other similar compounds, enhancing its utility in organic synthesis and medicinal chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.